1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride
Description
1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride is a tertiary amine derivative featuring a 1,4-diazepane ring linked via a methyl group to a 1,2,4-oxadiazole moiety substituted with an isopropyl group at the 5-position.
Properties
IUPAC Name |
3-(1,4-diazepan-1-ylmethyl)-5-propan-2-yl-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O.2ClH/c1-9(2)11-13-10(14-16-11)8-15-6-3-4-12-5-7-15;;/h9,12H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQWPLPXGLWXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CN2CCCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Typical Reaction Conditions for Oxadiazole Formation
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazide + substituted acid | POCl3, reflux 3-4 h | 61-88 | Excess acid improves yield |
| Amidoxime + acid chloride | Anhydrous solvent, heat | 50-80 | Common alternative method |
Functionalization and Attachment to 1,4-Diazepane
The 1,4-diazepane ring is a seven-membered nitrogen-containing heterocycle, often prepared or procured as a precursor. The attachment of the oxadiazole moiety to the diazepane ring via a methylene bridge typically involves:
- Alkylation of the diazepane nitrogen or a suitable functional group with a halomethyl-substituted oxadiazole derivative.
- Alternatively, reductive amination or nucleophilic substitution reactions can be employed to link the oxadiazole ring to the diazepane.
The final step involves formation of the dihydrochloride salt by treatment with hydrochloric acid, which improves the compound’s stability and solubility.
Representative Synthetic Route (Hypothetical Based on Literature)
Synthesis of 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid hydrazide:
- Start from the corresponding 5-(propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid.
- Convert to the hydrazide by reaction with hydrazine hydrate.
Preparation of the oxadiazolylmethyl intermediate:
- Functionalize the oxadiazole ring with a chloromethyl group at the 3-position via chloromethylation.
-
- React 1,4-diazepane with the chloromethyl oxadiazole derivative under nucleophilic substitution conditions to form the methylene linkage.
Formation of dihydrochloride salt:
- Treat the product with hydrochloric acid to obtain the dihydrochloride salt.
Analytical and Purification Techniques
- Purification: Flash chromatography using hexane/ethyl acetate mixtures is effective for intermediate purification.
- Characterization: High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are essential for confirming structure and purity.
- Spectral Data: Characteristic IR peaks for oxadiazole rings include C=N stretching around 1587-1614 cm⁻¹ and cyclic ether C-O stretching near 1318-1380 cm⁻¹.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Hydrazide formation | Hydrazinolysis | Carboxylic acid derivative + hydrazine hydrate | Hydrazide intermediate |
| 2. Oxadiazole ring cyclization | Cyclodehydration | Hydrazide + substituted acid + POCl3, reflux | Substituted oxadiazole ring |
| 3. Chloromethylation | Electrophilic substitution | Chloromethyl reagent, suitable solvent | Chloromethyl oxadiazole |
| 4. Coupling with diazepane | Nucleophilic substitution | 1,4-Diazepane + chloromethyl oxadiazole | Oxadiazolylmethyl-diazepane |
| 5. Salt formation | Acid-base reaction | HCl treatment | Dihydrochloride salt |
Research Findings and Notes
- Using excess substituted carboxylic acid and minimal phosphorus oxychloride enhances yields and reduces side reactions during oxadiazole synthesis.
- Reaction monitoring by thin-layer chromatography (TLC) is crucial to ensure completion within 3-4 hours for cyclization steps.
- Purification by flash chromatography ensures high purity of intermediates before final coupling.
- The dihydrochloride salt form improves compound stability, which is important for storage and potential pharmaceutical applications.
This synthesis approach combines established heterocyclic chemistry techniques with optimized reaction conditions to efficiently prepare this compound. The methods rely on well-documented cyclization strategies for oxadiazole formation and standard nucleophilic substitution for linking to the diazepane ring, supported by rigorous analytical verification.
Chemical Reactions Analysis
Types of Reactions: 1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride undergoes various chemical reactions:
Oxidation: : Converts the isopropyl group to corresponding carbonyl compounds.
Reduction: : Reduces oxadiazole ring under hydrogenation conditions.
Substitution: : Halogenation or nitration of the oxadiazole ring.
Oxidation: : Reagents like potassium permanganate or chromic acid in aqueous solution.
Reduction: : Hydrogen gas with palladium on carbon as a catalyst.
Substitution: : Reagents include halogens (chlorine, bromine) or nitronium salts.
Oxidation yields ketones or aldehydes.
Reduction yields partially or fully hydrogenated oxadiazole derivatives.
Substitution reactions introduce halogens or nitro groups, modifying the compound's properties.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for constructing complex molecules, especially in pharmaceuticals.
Biology: Explored for its biological activity, including antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent, under investigation for treating neurological disorders due to its influence on neurotransmitter pathways.
Industry: Employed in material science for developing novel polymers and nanomaterials with specific functionalities.
Mechanism of Action
1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride exhibits its effects through interactions with molecular targets such as enzymes and receptors. The oxadiazole ring interacts with active sites of enzymes, modulating their activity. The diazepane ring may affect neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural Analog: 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane Dihydrochloride
The closest structural analog is 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride (CAS 1315368-72-9), which replaces the isopropyl group with a cyclopropyl substituent on the oxadiazole ring (Fig. 1). Key differences include:
- In contrast, the isopropyl group provides greater lipophilicity and steric bulk, which may influence membrane permeability and metabolic stability .
- Molecular Weight and Formula :
| Compound Name | Molecular Formula | Molecular Weight | Substituent | |
|---|---|---|---|---|
| Target Compound | C₁₂H₂₂Cl₂N₄O | ~309.23 | 5-isopropyl | |
| Cyclopropyl Analog | C₁₁H₂₀Cl₂N₄O | 295.21 | 5-cyclopropyl |
- Pharmacological Implications : The cyclopropyl analog’s smaller substituent may favor binding to compact active sites, while the isopropyl group’s hydrophobicity could enhance CNS penetration.
Oxadiazole-Containing Pesticides
While structurally distinct, oxadiazole derivatives like oxadiazon and oxadiargyl (CAS 19666-30-9 and 39807-15-3) highlight the versatility of the 1,2,4-oxadiazole scaffold. These compounds feature dichlorophenyl and propargyloxy substituents, conferring herbicidal activity through inhibition of protoporphyrinogen oxidase . In contrast, the diazepane-oxadiazole derivatives lack aromatic bulk, suggesting divergent applications in medicinal chemistry rather than agrochemicals.
Research Findings and Implications
- Synthetic Feasibility : Both the target compound and its cyclopropyl analog are synthetically accessible via nucleophilic substitution or cyclization reactions, with dihydrochloride salt formation improving crystallinity for structural characterization (e.g., via SHELX-based crystallography) .
- Therapeutic Potential: The 1,4-diazepane core is prevalent in antipsychotics and anxiolytics (e.g., quetiapine). The oxadiazole moiety’s metabolic resistance compared to esters or amides may enhance in vivo stability .
- Safety and Solubility : The cyclopropyl analog’s safety data remain unpublished, and the target compound’s solubility profile is likely influenced by its dihydrochloride formulation, which mitigates the lipophilicity of the isopropyl group .
Biological Activity
1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride, a compound with the CAS number 1251134-81-2, belongs to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula: CHNClO
- Molecular Weight: 275.18 g/mol
- Chemical Structure:
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer activity. In a study evaluating various 1,2,4-oxadiazole derivatives against human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer), it was found that these compounds demonstrated promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7a | MCF-7 | 15.4 | Inhibition of thymidylate synthase |
| 7b | A549 | 12.8 | Induction of apoptosis |
| 7c | DU-145 | 10.5 | Cell cycle arrest at G0/G1 phase |
Anti-inflammatory and Analgesic Effects
In addition to anticancer properties, studies have shown that oxadiazole derivatives possess anti-inflammatory and analgesic activities. These effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Table 2: Anti-inflammatory Activity
| Compound | Model | Effect |
|---|---|---|
| 7d | Carrageenan-induced paw edema in rats | Significant reduction in edema |
| 7e | Formalin test in mice | Pain relief comparable to standard analgesics |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds containing the oxadiazole ring have shown activity against various bacterial strains and fungi. For instance, studies indicate that certain derivatives can inhibit the growth of Staphylococcus aureus and Candida albicans .
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 7f | Staphylococcus aureus | 18 |
| 7g | Escherichia coli | 15 |
| 7h | Candida albicans | 20 |
The biological activities associated with this compound are largely attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that these compounds can effectively bind to active sites on target proteins involved in cell proliferation and inflammation pathways .
Q & A
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NH₂OH·HCl, K₂CO₃, 80°C | 65–75 | ≥95% |
| 2 | NaBH₃CN, MeOH, RT | 50–60 | ≥90% |
| 3 | HCl (g), Et₂O | 85–90 | ≥98% |
Basic: How is the compound characterized structurally?
Methodological Answer:
Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to verify oxadiazole (δ 8.5–9.5 ppm for protons) and diazepane (δ 2.5–3.5 ppm for CH₂ groups) moieties .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 285.2 for the free base) .
- X-ray Crystallography : For absolute configuration determination, though this is challenging due to hygroscopicity .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
Use Design of Experiments (DoE) to identify critical parameters:
Factor Screening : Variables like temperature, solvent polarity, and catalyst loading are tested via fractional factorial designs .
Response Surface Methodology (RSM) : Optimizes interactions between factors (e.g., reflux time vs. equivalents of NaBH₃CN) .
In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track reaction progression, reducing side-product formation .
Q. Example Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | +15% yield |
| Solvent | MeCN/H₂O (9:1) | +20% purity |
| Catalyst | 1.2 eq. NaBH₃CN | Minimal over-reduction |
Advanced: How can contradictory biological activity data be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles:
Assay Replication : Test in orthogonal assays (e.g., fluorescence-based vs. cell viability assays) .
Impurity Profiling : Use LC-MS to identify by-products (e.g., hydrolyzed oxadiazole derivatives) that may antagonize activity .
Computational Docking : Compare binding modes of the compound and impurities to target receptors (e.g., serotonin receptors for diazepane derivatives) .
Basic: What are the compound’s solubility properties for in vivo studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
